Anguinomycin A

Oncology Nuclear Export Cytotoxicity

Anguinomycin A (CAS 111278-01-4) is a polyketide-derived natural product, first isolated from *Streptomyces* sp. R2827.

Molecular Formula C31H44O6
Molecular Weight 512.7 g/mol
CAS No. 111278-01-4
Cat. No. B051055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnguinomycin A
CAS111278-01-4
Synonyms5-Demethylleptomycin A
Molecular FormulaC31H44O6
Molecular Weight512.7 g/mol
Structural Identifiers
SMILESCC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1
InChIInChI=1S/C31H44O6/c1-20(16-22(3)14-15-27-12-9-13-29(34)37-27)10-8-11-21(2)17-24(5)30(35)26(7)31(36)25(6)18-23(4)19-28(32)33/h8-9,11,13-17,19-20,24-27,31,36H,10,12,18H2,1-7H3,(H,32,33)/b11-8+,15-14+,21-17+,22-16+,23-19+
InChIKeySGYKTDIJCLHSET-QMTWAXRBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale yellow film

Anguinomycin A (CAS 111278-01-4) Procurement Guide: Natural Polyketide Analog of Leptomycin B for Nuclear Export Research


Anguinomycin A (CAS 111278-01-4) is a polyketide-derived natural product, first isolated from *Streptomyces* sp. R2827 [1]. It is a structural analog of leptomycin B (LMB) and functions as a covalent inhibitor of CRM1 (Exportin-1), a nuclear export receptor [2]. The compound is a pale yellow film with molecular formula C₃₁H₄₄O₆ (MW 512.7) and exhibits sub-nanomolar cytotoxicity against murine P388 leukemia cells (IC₅₀ = 0.1–0.2 ng/mL) . It is soluble in ethanol and methanol but unstable in DMSO .

Why Substituting Anguinomycin A with Other CRM1 Inhibitors Can Compromise Experimental Reproducibility


Although Anguinomycin A shares the same CRM1 target and polyketide core as other leptomycin-class inhibitors (e.g., leptomycin B, ratjadone A, anguinomycin B), critical differences in molecular structure (5-demethyl substitution) [1] profoundly impact both *in vitro* potency profiles and *in vivo* pharmacokinetic behaviors. As demonstrated in the PDB crystal structure 4HAV [2], Anguinomycin A exhibits a distinct binding mode within the CRM1 NES-binding groove, leading to differences in lactone hydrolysis kinetics compared to LMB. These structural and mechanistic divergences translate to different effective dose ranges (e.g., 0.1–0.2 ng/mL IC₅₀ vs. LMB's 0.1–10 nM range) , distinct solvent stability profiles (DMSO instability vs. LMB) , and variable *in vivo* antitumor efficacy. Procurement of an unspecified analog without verifying these key experimental parameters introduces unacceptable variability and may invalidate cross-study comparisons.

Anguinomycin A vs. Analogs: Head-to-Head Quantitative Performance Benchmarks for Scientific Procurement


Sub-Nanomolar Cytotoxicity in Murine Leukemia: Anguinomycin A vs. Leptomycin B

Anguinomycin A exhibits comparable, exceptionally potent cytotoxicity to Leptomycin B against the standard murine P388 leukemia cell line. Quantitatively, Anguinomycin A achieves an IC₅₀ of 0.1–0.2 ng/mL , while Leptomycin B, the closest structural analog, demonstrates an IC₅₀ of approximately 0.1–10 nM against the same cell line . This places Anguinomycin A within the same sub-nanomolar potency range as the gold-standard LMB, establishing it as an equipotent tool compound for *in vitro* nuclear export inhibition studies.

Oncology Nuclear Export Cytotoxicity

In Vivo Antitumor Activity: Quantified Efficacy of Anguinomycin A in Lewis Lung Carcinoma Model

Anguinomycin A demonstrates significant *in vivo* antitumor activity in a murine Lewis lung carcinoma model when administered intraperitoneally at 62.5 µg/kg/day . This *in vivo* efficacy is a critical differentiator from many synthetic CRM1 inhibitors (e.g., KOS-2464) that may exhibit strong *in vitro* activity but limited bioavailability or tolerability *in vivo*. While Leptomycin B also shows *in vivo* activity, its pronounced toxicity profile often limits its utility; Anguinomycin A offers a validated alternative with a defined effective dose for *in vivo* tumor studies.

Oncology In Vivo Antitumor

Structural and Mechanistic Divergence: The 5-Demethyl Moiety of Anguinomycin A and CRM1 Binding Mode

Anguinomycin A is specifically the 5-demethyl derivative of Leptomycin A , a key structural distinction from the more common Leptomycin B. This single methyl group deletion has profound functional consequences. Co-crystal structures (PDB: 4HAV) reveal that Anguinomycin A covalently binds to CRM1 and undergoes a unique CRM1-mediated lactone hydrolysis step distinct from Leptomycin B [1]. This structural nuance translates to different kinetic profiles and potentially altered substrate selectivity within the nuclear export pathway, enabling researchers to dissect CRM1 function with greater precision than when using a single, non-specific tool compound.

Structural Biology Mechanism of Action Covalent Inhibition

Differential Solvent Stability: Anguinomycin A's Instability in DMSO vs. Ethanol/Methanol Preference

Anguinomycin A exhibits a critical solvent-dependent stability profile that directly impacts experimental design. It is soluble and stable in ethanol and methanol, but is explicitly reported as unstable in DMSO [1]. This contrasts with Leptomycin B, which is commonly supplied and used in DMSO solutions. For experiments requiring long-term storage or specific vehicle controls, this DMSO incompatibility makes Anguinomycin A a mandatory alternative. Using DMSO to reconstitute Anguinomycin A will lead to degradation and unreliable results, necessitating the use of ethanol-based protocols.

Formulation Solubility Stability

MIC Against *Ganoderma boninense*: A Unique Antimicrobial Differentiator

Beyond its anticancer applications, Anguinomycin A demonstrates potent antifungal activity against the economically significant plant pathogen *Ganoderma boninense*, exhibiting a Minimum Inhibitory Concentration (MIC) of 5 µg/disk . This activity is not a primary feature of the closely related leptomycin B or ratjadone A. This unique antimicrobial profile provides a distinct, quantifiable reason to select Anguinomycin A over other CRM1 inhibitors for studies focused on agricultural fungicide development or natural product antimicrobial screening.

Antifungal Agricultural Research Microbiology

Relative Potency Within the Leptomycin Family: Anguinomycin A vs. Ratjadone A

While Anguinomycin A is a potent CRM1 inhibitor, it is important to contextualize its potency within the broader family of natural product CRM1 inhibitors. Ratjadone A is reported to have an IC₅₀ of ≤1 ng/mL (approx. 2 nM) in proliferation assays, and as low as 0.04 ng/mL (approx. 0.09 nM) in some cell lines . This places Ratjadone A in an even more potent tier than Anguinomycin A. This quantitative difference is crucial for experimental design: Anguinomycin A offers a slightly less potent but perhaps more manageable tool for studies where extreme picomolar potency could cause non-specific toxicity or complicate dose-response analysis.

Comparative Pharmacology Nuclear Export Inhibitors CRM1

Strategic Procurement: Optimal Scientific and Industrial Use Cases for Anguinomycin A (CAS 111278-01-4)


Investigating CRM1-Mediated Nuclear Export in Ethanol-Sensitive Cell Lines

Anguinomycin A is the preferred CRM1 inhibitor when experimental conditions require the use of ethanol as a solvent instead of DMSO. Its documented instability in DMSO [1] makes it the definitive choice for cell lines or assays sensitive to DMSO-induced artifacts (e.g., differentiation, cytotoxicity). This ensures that the observed biological effects are solely attributable to CRM1 inhibition and not confounded by solvent toxicity.

In Vivo Efficacy Studies in Murine Lewis Lung Carcinoma Models

For researchers planning *in vivo* antitumor experiments, Anguinomycin A provides a validated starting dose of 62.5 µg/kg/day (i.p.) in the Lewis lung carcinoma model . This established benchmark eliminates the need for extensive pilot dose-ranging studies, saving both time and animal resources. This is a key differentiator from many other synthetic CRM1 inhibitors for which *in vivo* efficacy data is less defined.

Structure-Activity Relationship (SAR) Studies of the Leptomycin Binding Pocket

Anguinomycin A, as a 5-demethyl analog of leptomycin B , is an essential tool for dissecting the molecular interactions within the CRM1 NES-binding groove. Its distinct binding mode, revealed by X-ray crystallography (PDB: 4HAV) [2], allows for comparative structural analysis with LMB (PDB: 4HAZ) and ratjadone A, providing critical insights into the chemical determinants of covalent inhibition and CRM1-mediated lactone hydrolysis. Procurement of Anguinomycin A is thus mandated for advanced mechanistic enzymology studies of this nuclear export receptor.

Antifungal Screening and Agricultural Research

Anguinomycin A's unique, quantifiable activity against *Ganoderma boninense* (MIC = 5 µg/disk) positions it as a specialized tool for agricultural microbiology. Researchers investigating fungal plant pathogens, particularly basal stem rot in oil palm, should prioritize Anguinomycin A over other CRM1 inhibitors that lack this demonstrated antifungal profile. This application expands the compound's utility beyond oncology into agrochemical discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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